molecular formula C11H12Cl2OS B13652485 1-(2,5-Dichlorophenyl)-2-(propylthio)ethan-1-one

1-(2,5-Dichlorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13652485
M. Wt: 263.2 g/mol
InChI Key: HGVYVBOPBVXCGJ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-(propylthio)ethan-1-one is an organic compound that belongs to the class of phenyl ketones. It is characterized by the presence of two chlorine atoms on the phenyl ring and a propylthio group attached to the ethanone moiety. This compound is of interest in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with propylthiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2-(propylthio)ethan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(propylthio)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one: Similar structure but with chlorine atoms at different positions.

    1-(2,5-Dichlorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of a propylthio group.

Uniqueness

1-(2,5-Dichlorophenyl)-2-(propylthio)ethan-1-one is unique due to the specific positioning of chlorine atoms and the presence of a propylthio group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H12Cl2OS/c1-2-5-15-7-11(14)9-6-8(12)3-4-10(9)13/h3-4,6H,2,5,7H2,1H3

InChI Key

HGVYVBOPBVXCGJ-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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